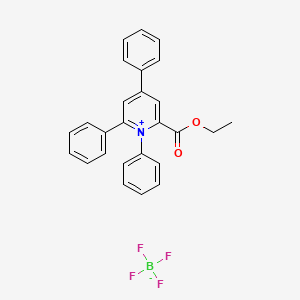

2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate

CAS No.: 80575-97-9

Cat. No.: VC4195908

Molecular Formula: C26H22BF4NO2

Molecular Weight: 467.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80575-97-9 |

|---|---|

| Molecular Formula | C26H22BF4NO2 |

| Molecular Weight | 467.27 |

| IUPAC Name | ethyl 1,4,6-triphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |

| Standard InChI | InChI=1S/C26H22NO2.BF4/c1-2-29-26(28)25-19-22(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27(25)23-16-10-5-11-17-23;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |

| Standard InChI Key | WHUCJLHJYIHLMZ-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Characteristics

The molecular structure of 2-(ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate comprises a central pyridinium ring substituted at the 1-, 4-, and 6-positions with phenyl groups and at the 2-position with an ethoxycarbonyl moiety. The tetrafluoroborate () counterion enhances solubility in organic solvents while stabilizing the cationic pyridinium core . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Melting Point | 186–187°C (ethanol) | |

| Solubility | Soluble in acetonitrile, DMSO, THF | |

| Stability | Hygroscopic; light-sensitive |

The ethoxycarbonyl group at position 2 introduces electron-withdrawing effects, polarizing the pyridinium ring and facilitating its participation in radical-mediated transformations . X-ray crystallographic studies of analogous pyridinium salts reveal planar geometries with delocalized positive charges, which are critical for their redox activity .

Synthetic Routes and Optimization

Preparation from Pyrylium Salts

A common synthesis involves the condensation of 2,4,6-triphenylpyrylium tetrafluoroborate with ethyl glyoxylate under basic conditions. Triethylamine in dichloromethane mediates the ring-opening of the pyrylium salt, followed by cyclization to form the pyridinium core . For example, reacting 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 eq.) with ethyl glyoxylate (1.2 eq.) in anhydrous acetonitrile at 50°C for 48 hours yields the target compound in 65–70% isolated yield after recrystallization .

Alternative Pathways

Mechanistic Role in Photoredox Catalysis

Dual Function as Photosensitizer and Dipolarophile

Under blue light irradiation, 2-(ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate exhibits a strong absorption band at 455 nm, promoting intersystem crossing to a long-lived triplet excited state () . This excited state oxidizes 2H-azirines () to generate azirine radical cations, which undergo ring-opening to form azaallenyl radicals (Figure 1) . Concurrently, the pyrylium salt is reduced to a pyranyl radical, enabling radical–radical coupling to yield tetrasubstituted pyrroles .

Figure 1: Proposed mechanism for pyrrole synthesis via photoredox catalysis .

Substrate Scope and Limitations

Applications in Asymmetric Synthesis

Nucleophilic Substitution Reactions

The compound serves as a chiral auxiliary in the preparation of D-amino acids. For instance, phenylalanine ethyl ester reacts with 2,4,6-triphenylpyrylium tetrafluoroborate in tetrahydrofuran (THF) at 50°C to form a pyridinium–ester adduct, which undergoes nucleophilic displacement with potassium phthalimide to invert configuration at the α-carbon . This method achieves enantiomeric excesses (ee) of up to 78% for nonpolar side chains, though polar residues require optimized conditions .

Mukaiyama Aldol Additions

As a Lewis acid catalyst, the tetrafluoroborate anion facilitates Mukaiyama aldol reactions between silyl enol ethers and aldehydes. In one example, the reaction of trimethylsilyl enolate with benzaldehyde in dichloromethane at −78°C produces β-hydroxy ketones in 82% yield with syn diastereoselectivity () . The bulky pyridinium cation likely shields one face of the intermediate, dictating stereochemical outcomes .

Comparative Analysis with Related Salts

Triphenylcarbenium Tetrafluoroborate

Unlike 2-(ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate, triphenylcarbenium tetrafluoroborate (CAS: 341-02-6) lacks a heteroaromatic core and is employed in carbocation-mediated reactions, such as Friedel–Crafts alkylations . Its lower redox potential () limits utility in photoredox catalysis but enhances stability in protic media .

2,4,6-Triphenylpyrylium Tetrafluoroborate

The pyrylium analog (CAS: 341-02-6) serves as a precursor to pyridinium salts but cannot participate in [3+2] cycloadditions due to its lack of an ethoxycarbonyl group . Its absorption spectrum is redshifted relative to the pyridinium derivative, making it unsuitable for blue light-driven reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume